1-Chloro-2-iodo-4-isopropylbenzene
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Overview
Description
1-Chloro-2-iodo-4-isopropylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of chlorine, iodine, and an isopropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-iodo-4-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of isopropylbenzene (cumene) using chlorine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through the formation of a sigma complex, followed by the substitution of hydrogen atoms with chlorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-iodo-4-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine or iodine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Chloro-2-iodo-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-2-iodo-4-isopropylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form sigma complexes with nucleophiles, leading to the substitution of halogen atoms. The presence of both chlorine and iodine atoms enhances its reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-iodobenzene
- 1-Chloro-4-iodobenzene
- 1-Bromo-2-iodo-4-isopropylbenzene
Uniqueness
1-Chloro-2-iodo-4-isopropylbenzene is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-chloro-2-iodo-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGFZBYDYNFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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